molecular formula C17H17Cl2N3O5S B12477319 N~2~-(2,5-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide

N~2~-(2,5-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No.: B12477319
M. Wt: 446.3 g/mol
InChI Key: QHBXMNOTOVPRHP-UHFFFAOYSA-N
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Description

N~2~-(2,5-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,5-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. The process may start with the preparation of the core alaninamide structure, followed by the introduction of the 2,5-dichlorophenyl and 2-methyl-5-nitrophenyl groups through nucleophilic substitution reactions. The final step often involves the addition of the methylsulfonyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and the use of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,5-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH~4~) for reduction, and oxidizing agents like potassium permanganate (KMnO~4~) for oxidation. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfonyl amides are effective.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2,5-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets. These may include enzymes or receptors where the compound can inhibit or activate biological pathways. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,5-dichlorophenyl)-N-(2-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
  • N~2~-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide

Uniqueness

N~2~-(2,5-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to the presence of both the nitro and methylsulfonyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17Cl2N3O5S

Molecular Weight

446.3 g/mol

IUPAC Name

2-(2,5-dichloro-N-methylsulfonylanilino)-N-(2-methyl-5-nitrophenyl)propanamide

InChI

InChI=1S/C17H17Cl2N3O5S/c1-10-4-6-13(22(24)25)9-15(10)20-17(23)11(2)21(28(3,26)27)16-8-12(18)5-7-14(16)19/h4-9,11H,1-3H3,(H,20,23)

InChI Key

QHBXMNOTOVPRHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)N(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C

Origin of Product

United States

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